molecular formula C16H15NO5 B6135864 ethyl (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-hydroxy-2-methylpyrrole-3-carboxylate

ethyl (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-hydroxy-2-methylpyrrole-3-carboxylate

Cat. No.: B6135864
M. Wt: 301.29 g/mol
InChI Key: OMPGNOYXJVFSIY-WDZFZDKYSA-N
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Description

Ethyl (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-hydroxy-2-methylpyrrole-3-carboxylate is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-hydroxy-2-methylpyrrole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3-benzodioxole-5-carbaldehyde with ethyl 4-hydroxy-2-methylpyrrole-3-carboxylate under basic conditions to form the desired product. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-hydroxy-2-methylpyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, where halogens or other substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Ethyl (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-hydroxy-2-methylpyrrole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-hydroxy-2-methylpyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The benzodioxole moiety is known to interact with aromatic amino acids in proteins, while the pyrrole ring can form hydrogen bonds with active site residues, modulating the activity of the target protein.

Comparison with Similar Compounds

Ethyl (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-hydroxy-2-methylpyrrole-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl (5Z)-5-(2,3-dihydrobenzofuran-5-ylmethylidene)-4-hydroxy-2-methylpyrrole-3-carboxylate: Similar structure but with a dihydrobenzofuran moiety instead of benzodioxole.

    Ethyl (5Z)-5-(1,3-benzodioxol-4-ylmethylidene)-4-hydroxy-2-methylpyrrole-3-carboxylate: Similar structure but with a different substitution pattern on the benzodioxole ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

ethyl (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-hydroxy-2-methylpyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-3-20-16(19)14-9(2)17-11(15(14)18)6-10-4-5-12-13(7-10)22-8-21-12/h4-7,18H,3,8H2,1-2H3/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPGNOYXJVFSIY-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC3=C(C=C2)OCO3)N=C1C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC3=C(C=C2)OCO3)/N=C1C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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